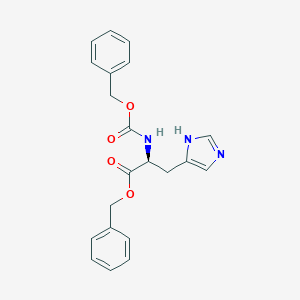

Z-L-组氨酸苄酯

描述

Z-L-histidine benzyl ester is a biochemical used for proteomics research . It has a molecular formula of C21H21N3O4 and a molecular weight of 379.41 . It is a mixture of τ-Bzl and π-Bzl isomers .

Synthesis Analysis

The synthesis of benzyl esters, such as Z-L-histidine benzyl ester, can be achieved through a direct esterification of alcohols catalyzed by TBAI via C (sp3)–H bond functionalization . This process is performed under mild and clean conditions, yielding a series of benzyl esters .

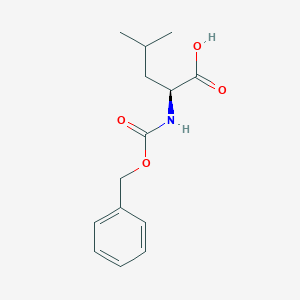

Molecular Structure Analysis

The molecular structure of Z-L-histidine benzyl ester comprises 21 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . Further details about its structure can be obtained from advanced spectroscopic techniques like infrared spectroscopy, mass spectrometry, and NMR .

Chemical Reactions Analysis

Esters, including Z-L-histidine benzyl ester, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The hydrolysis of esters is a key reaction in organic synthesis .

科学研究应用

1. 在聚合物系统中的催化活性

Z-L-组氨酸苄酯已在聚合物系统中的催化活性方面进行了探索。值得注意的是,Ohkubo等人(1996年)的一项研究调查了含有L-组氨酸的水溶性交联聚合物催化剂,在对对映体氨基酸对硝基苯酯的水解中表现出显著的底物立体特异性。这意味着在立体选择性催化中可能存在应用(Ohkubo, Funakoshi, & Sagawa, 1996)。

2. 锌络合和分子建模

Gelinsky等人(2002年)的研究集中在合成和锌络合带组氨酸衍生物的三脚架伪肽,导致配位聚合物的形成。这类研究对于理解分子相互作用和建模尤其在生物无机化学中至关重要(Gelinsky, Vogler, & Vahrenkamp, 2002)。

3. 在酶抑制中的作用

已经研究了组氨酸衍生物,包括Z-L-组氨酸苄酯,在酶抑制中的作用。例如,Hayashi等人(1975年)研究了使用苄氧基-L-苯基丙氨酰氯甲烷抑制羧肽酶Y,为了解酶的催化功能和潜在的治疗应用提供了见解(Hayashi, Bai, & Hata, 1975)。

4. 环状寡聚物的合成

Matsumoto和Nicholas(2007年)对使用组氨酸衍生的肼缩醛单体合成环状寡聚物进行了研究。这类研究有助于开发新的合成途径,并在化学和生物化学中探索环状化合物(Matsumoto & Nicholas, 2007)。

5. 在癌症研究中的抗增殖活性

Jakob等人(2020年)的一项研究探讨了组氨酸衍生的Au(I)双-NHC配合物对癌细胞系的抗增殖活性。这项研究对于开发新的癌症治疗方法以及了解这类配合物在生物共轭和细胞过程中的作用具有重要意义(Jakob等人,2020)。

6. 对映选择性识别和结合研究

Crossley等人(1995年)的研究集中在卟啉手性裂隙对组氨酸酯的对映选择性识别,为立体化学和分子识别研究提供了宝贵信息(Crossley, Mackay, & Try, 1995)。

未来方向

The future directions in the field of ester chemistry, including Z-L-histidine benzyl ester, involve the development of more efficient and environmentally friendly methods for ester synthesis . There is also a growing interest in the use of esters in the production of complex molecules such as paclitaxel, prunustatin A, and others .

属性

IUPAC Name |

benzyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c25-20(27-13-16-7-3-1-4-8-16)19(11-18-12-22-15-23-18)24-21(26)28-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,22,23)(H,24,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUWDHSSVSZBJZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426715 | |

| Record name | Z-L-histidine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-histidine benzyl ester | |

CAS RN |

20794-07-4 | |

| Record name | Z-L-histidine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

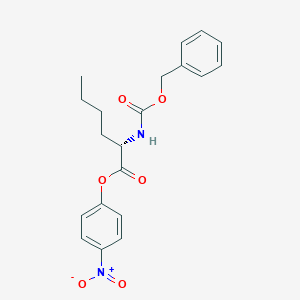

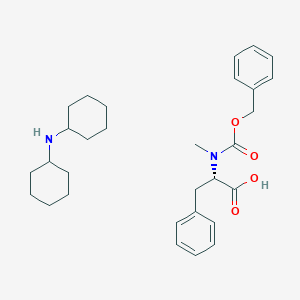

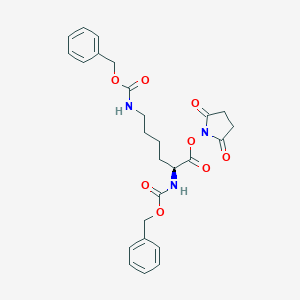

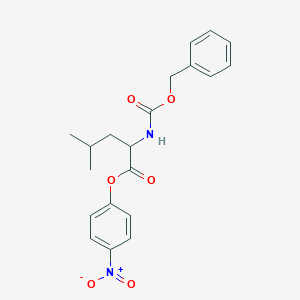

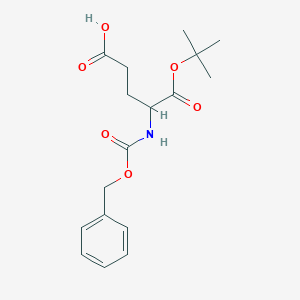

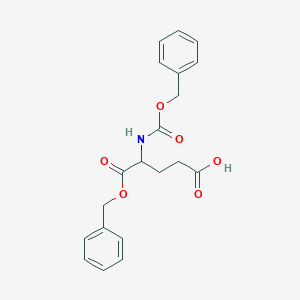

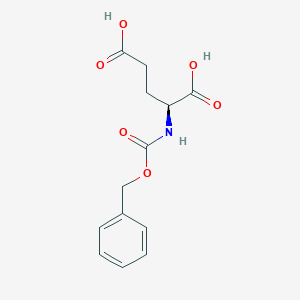

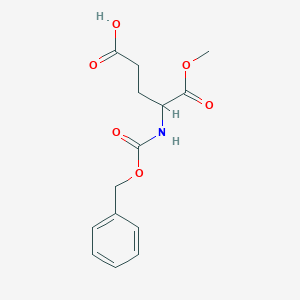

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。